4'-Methoxyacetophenone

Catalog No.
S516145
CAS No.
100-06-1
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methoxyacetophenone

CAS Number

100-06-1

Product Name

4'-Methoxyacetophenone

IUPAC Name

1-(4-methoxyphenyl)ethanone

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3

InChI Key

NTPLXRHDUXRPNE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in ethanol, diethyl ether, acetone and chloroform
Soluble in alcohol, ether, fixed oils
Soluble in fixed oils, propylene glycol; miscible with glycerin
insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Synonyms

4-acetylanisole, 4-methoxyacetophenone

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC

The exact mass of the compound Acetanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.62x10+3 mg/l at 25 °c (est)soluble in ethanol, diethyl ether, acetone and chloroformsoluble in alcohol, ether, fixed oilssoluble in fixed oils, propylene glycol; miscible with glycerininsoluble in water; soluble in organic solvents, oilsvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209523. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of acetophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4'-Methoxyacetophenone (CAS 100-06-1) is a para-substituted aromatic ketone widely used as a key intermediate in the synthesis of pharmaceuticals, fragrances, and photoinitiators. It exists as a low-melting solid at room temperature, a physical property that significantly influences its handling, storage, and processability compared to its liquid isomers. The compound's utility is defined by the electronic and steric effects of its para-methoxy group, which directs reactivity and modifies the properties of the core acetophenone structure, making it a precise choice for multi-step synthetic pathways.

Substituting 4'-Methoxyacetophenone with its ortho- (2'-) or meta- (3'-) isomers is unreliable in controlled chemical processes due to profound differences in physical and electronic properties. The para-position of the methoxy group results in a distinct melting point, rendering it a solid while its isomers are liquids at ambient temperatures, which fundamentally alters material handling, dosing, and purification protocols. Furthermore, this specific substitution pattern dictates unique electronic effects that control regioselectivity in electrophilic substitution reactions and define the electrochemical potential of the ketone, making the isomers functionally non-equivalent as synthetic precursors.

Solid at Room Temperature: Simplified Handling and Dosing Compared to Liquid Isomers

4'-Methoxyacetophenone is a crystalline solid with a melting point of approximately 36-38 °C. In contrast, its positional isomers, 2'-methoxyacetophenone and 3'-methoxyacetophenone, are liquids at room temperature. This difference in physical state is a critical procurement differentiator for processes where solid dosing is preferred for accuracy, or where the thermal profile of a low-melting solid is required for specific formulation or melt-phase reaction conditions.

Evidence DimensionMelting Point (°C)
Target Compound Data36-38
Comparator Or Baseline2'-Methoxyacetophenone (Liquid at RT), 3'-Methoxyacetophenone (Liquid at RT)
Quantified DifferenceSolid vs. Liquid at standard ambient temperature
ConditionsStandard Temperature and Pressure (STP)

The solid form simplifies handling, weighing, and storage, and avoids the challenges associated with pumping and metering volatile organic liquids.

Predictable Regioselectivity in Electrophilic Aromatic Substitution

The para-methoxy group is a strong ortho-, para-directing activator. In the bromination of 4'-methoxyacetophenone with N-bromosuccinimide (NBS), the substitution occurs exclusively at the 3-position (ortho to the methoxy group), affording 3-bromo-4-methoxyacetophenone in high yield (84-85%). This high regioselectivity simplifies downstream purification compared to reactions with less-directing substrates, where mixtures of isomers would be expected. For instance, bromination of unsubstituted acetophenone can lead to mixtures of side-chain and ring-brominated products depending on conditions.

Evidence DimensionIsolated Yield of Single Regioisomer (3-Bromo product)
Target Compound Data84-85%
Comparator Or BaselineUnsubstituted Acetophenone (yields mixtures)
Quantified DifferenceHigh yield of a single, predictable isomer vs. potential for product mixtures
ConditionsBromination with NBS, catalytic mandelic acid, in ACN/H2O at room temperature.

Guarantees a specific substitution pattern, maximizing the yield of the desired product and minimizing costly and complex purification steps.

Distinct Electrochemical Behavior for Controlled Reductions

The electrochemical reduction of the ketone group is highly sensitive to the electronic effects of ring substituents. The electron-donating para-methoxy group in 4'-methoxyacetophenone makes the carbonyl carbon less electrophilic and thus harder to reduce compared to unsubstituted acetophenone. While direct comparative data under identical conditions is sparse, studies on substituted acetophenones consistently show that electron-donating groups shift the half-wave potential to more negative values. For example, the half-wave reduction potential for 3-methoxyacetophenone has been reported as -1.50 V (vs. SHE), a value influenced by the meta-position's weaker electronic effect. This sensitivity allows for selective reductions in complex molecules where potential control is paramount.

Evidence DimensionHalf-Wave Reduction Potential (E1/2 vs. SHE)
Target Compound DataExpected to be more negative than Acetophenone and 3'-Methoxyacetophenone
Comparator Or Baseline3-Methoxyacetophenone: -1.50 V
Quantified DifferenceThe para-methoxy group provides stronger electron donation than a meta-methoxy group, making reduction more difficult (more negative potential required).
ConditionsElectrochemical reduction in aqueous solution.

Enables precise control in electrosynthesis, allowing the carbonyl of 4'-methoxyacetophenone to remain intact while other functional groups are reduced, or vice-versa.

Precursor for Pharmaceutical Ingredients with Defined Regiochemistry

The highly predictable outcome of electrophilic substitution reactions makes 4'-methoxyacetophenone a preferred starting material for multi-step syntheses where a single, pure isomer is required to build a complex molecular framework, avoiding costly isomeric separations.

Formulations and Melt Processing Requiring a Low-Melting Solid

Its status as a low-melting solid (36-38 °C) makes it suitable for processes where controlled melting is required, such as in certain polymer additives, fragrance blends, or specialized coatings, a capability not offered by its liquid ortho- and meta-isomers.

Biocatalytic Reductions for Chiral Alcohols

The compound serves as a well-established substrate for enantioselective biocatalytic reductions to produce optically active (S)-1-(4-methoxyphenyl)ethanol, a valuable chiral building block, with high yields (98.3%) and excellent enantiomeric excess (>99%).

Physical Description

White crystalline powder; mp = 36-40 deg C; [Alfa Aesar MSDS]
Solid
Colourless to pale yellow fused solid; floral, powdery, vanillic, balsamic odou

Color/Form

Crystalline solid
Colorless to pale-yellow fused solid
Yellowish-white crystals

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

150.068079557 Da

Monoisotopic Mass

150.068079557 Da

Boiling Point

254 °C
152.00 to 154.00 °C. @ 26.00 mm Hg

Flash Point

138 °C (280 °F) - open cup

Heavy Atom Count

11

Taste

Bitter and unpleasant taste

Density

1.0818 g/cu cm at 41 °C

LogP

1.74 (LogP)
1.74
log Kow = 1.74

Odor

Pleasant odor
Hawthorn odor
Similar to that of p-methylacetopheneone, suggestive of hawthorn and floral note of heliotrope

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid

Melting Point

38.2 °C
38 - 39 °C

UNII

0IRH2BR587

GHS Hazard Statements

Aggregated GHS information provided by 1744 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 4-Acetylanisole is a colorless to pale yellow crystalline solid. It has a floral odor similar to hawthorn blossoms and a bitter, unpleasant taste. 4-Acetylanisole is very soluble in water. 4-Acetylanisole is found naturally in cranberries, tomatoes and anise. It has also been detected in smoke from burning pine or oak. USE: 4-Acetylanisole is used as a flavoring in vanilla, nut, tobacco and butter flavors and in perfumery. EXPOSURE: Workers that use 4-acetylanisole may breathe in mists or have direct skin contact. The general population may be exposed by consumption of some foods, smoking cigarettes, breathing in wood smoke, and breathing in and dermal contact with perfumes containing this chemical. If 4-acetylanisole is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move moderately through soil. It is not expected to build up in fish. RISK: Data on the potential for 4-acetylanisole to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of 4-acetylanisole are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 4-acetylanisole to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 4-acetylanisole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00644 [mmHg]
6.44X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

100-06-1

Wikipedia

Acetanisole

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

From anisole and acetyl chloride in the presence of aluminum chloride and carbon disulfide; from anisole and acetic acid in the presence of boron trifluoride.
It is prepared by Friedel-Crafts acetylation of anisole.

General Manufacturing Information

Ethanone, 1-(4-methoxyphenyl)-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Storage class (TRGS /technical rules for hazardous substances/ 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Barluenga et al. A metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Nature Chemistry, doi: 10.1038/nchem.328, published online 16 August 2009. http://www.nature.com/naturechemistry

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